molecular formula C7H4BrNO2 B024851 6-Bromo-2-benzoxazolinone CAS No. 19932-85-5

6-Bromo-2-benzoxazolinone

Cat. No. B024851
Key on ui cas rn: 19932-85-5
M. Wt: 214.02 g/mol
InChI Key: DDNKJFBQMQOIKI-UHFFFAOYSA-N
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Patent
US07618650B2

Procedure details

To a solution of 6-bromo-3H-benzoxazol-2-one (15 g; ca. 0.07 mol, containing 8-9% 3H-benzooxazol-2-one) and triethylamine (11.1 mL, 0.08 mol) in DCM (250 mL) was added trityl chloride (21.5 g, 0.08 mol). The solution was stirred at room temperature for 18 h and was then washed with distilled water (3×250 mL), brine (250 mL) and dried (MgSO4), filtered and evaporated to give an off-white colored solid. The product was dissolved in refluxing EtOAc then allowed to cool to room temperature with constant stirring for several hours. The solids were collected (21.16 g) and the filtrate was concentrated until precipitation occurred, re-heated (reflux) for several hours and allowed to cool with stirring to encourage a second crystallization (7.88 g). NMR and HPLC indicated the product (29.04 g, 91%) was very clean.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][C:7](=[O:9])[O:8][C:4]=2[CH:3]=1.C(N(CC)CC)C.[C:19](Cl)([C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.CCOC(C)=O>C(Cl)Cl>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]([C:19]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)([C:32]3[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=3)[C:26]3[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:7](=[O:9])[O:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=CC2=C(NC(O2)=O)C=C1
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
21.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with distilled water (3×250 mL), brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an off-white colored solid
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
with constant stirring for several hours
CUSTOM
Type
CUSTOM
Details
The solids were collected (21.16 g)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated until precipitation
TEMPERATURE
Type
TEMPERATURE
Details
re-heated
TEMPERATURE
Type
TEMPERATURE
Details
(reflux) for several hours
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
a second crystallization (7.88 g)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC1=CC2=C(N(C(O2)=O)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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